molecular formula C20H23N3O2 B2752042 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea CAS No. 898443-79-3

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2752042
CAS No.: 898443-79-3
M. Wt: 337.423
InChI Key: LCDNJIXLVHNBSH-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea (CAS 905764-23-0) is a synthetic urea derivative with a molecular formula of C20H23N3O2 and a molecular weight of 337.4 g/mol . This compound is provided as a high-purity material for research purposes. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to form key hydrogen bonds with biological receptors . This structural feature is found in several FDA-approved drugs and investigational compounds, making such molecules valuable scaffolds in drug discovery . While the specific biological activity and mechanism of action for this particular urea derivative require further investigation by researchers, its structure suggests potential as a building block in the development of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-10-11-16(13-15(14)2)23(19-9-6-12-21-19)20(24)22-17-7-4-5-8-18(17)25-3/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDNJIXLVHNBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is introduced to the pyrrolidine ring.

    Introduction of the Methoxyphenyl Group: This can be done via a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the urea moiety.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, under varying temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea exhibits significant cytotoxic effects against various cancer cell lines. The following points summarize its anticancer properties:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. It achieves this through the modulation of signaling pathways related to cell survival and death.
  • Case Study - Breast Cancer : In studies involving MDA-MB-231 breast cancer cells, the compound demonstrated an IC50 value of approximately 27.6 μM, indicating substantial potency in reducing cell viability .

Anti-inflammatory Applications

In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects:

  • Mechanism of Action : It appears to inhibit the release of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis.
  • Case Study - Inflammatory Disease Model : In murine models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory diseases .

Data Summary Table

Biological ActivityCell Line/ModelIC50 (μM)Mechanism of Action
CytotoxicityMDA-MB-231 (Breast Cancer)27.6Induction of apoptosis
Anti-inflammatoryMurine Inflammation ModelN/AInhibition of cytokine release

Comprehensive Insights from Case Studies

  • Study on Cytotoxicity :
    • A detailed investigation revealed that modifications to the methoxy groups on the aromatic rings enhanced the compound's activity against breast cancer cells. This study highlights the importance of structure-activity relationships in drug design .
  • Study on Anti-inflammatory Effects :
    • In a controlled experiment involving an induced inflammatory response in mice, treatment with the compound led to significant reductions in key inflammatory markers. This positions it as a potential therapeutic agent for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs from the evidence, focusing on structural features, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents Melting Point (°C) Rf Value Biological Notes (Inferred)
Target Urea Compound Urea 3,4-Dihydro-2H-pyrrole, 3,4-dimethylphenyl, 2-methoxyphenyl Potential hydrogen-bonding capacity
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline Pyrazoline 3,4-Dimethylphenyl, 4-butyloxyphenyl 126–130 0.87 High yield (84–86%); no activity data
HBK14 Piperazine (HCl salt) 2-Methoxyphenyl, 2,6-dimethylphenoxyethoxyethyl Likely CNS-targeting due to piperazine
Metcaraphen HCl Cyclopentanecarboxylate ester 3,4-Dimethylphenyl, diethylaminoethyl ester Anticholinergic/antispasmodic potential

Key Comparisons:

Core Structure Differences: The urea core in the target compound contrasts with pyrazoline (), piperazine (), and ester () backbones. Pyrazolines () and piperazines () are more rigid due to their cyclic structures, whereas the urea group introduces conformational flexibility.

Substituent Effects :

  • The 3,4-dimethylphenyl group is shared with pyrazolines () and Metcaraphen (), suggesting a role in lipophilicity and steric bulk. This substituent may enhance metabolic stability but reduce aqueous solubility .
  • The 2-methoxyphenyl group in the target compound and HBK14 () could improve solubility via methoxy’s electron-donating effects, though positional isomerism (e.g., 2- vs. 4-methoxy) may alter binding specificity.

Physicochemical Properties: Pyrazoline derivatives () exhibit moderate melting points (121–130°C) and high Rf values (0.87–0.89), indicating nonpolar character. The target urea compound may display higher polarity due to the urea group, leading to lower Rf values and altered solubility profiles .

The urea group’s hydrogen-bonding capacity may position the target compound as a protease or kinase inhibitor, akin to MERS-CoV inhibitors () .

Biological Activity

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C21H25N3O
  • Molecular Weight: 335.45 g/mol
  • CAS Registry Number: 110087-72-4
  • InChIKey: HRXWLTGMZGHMOO-HNWPQGICSA-N

The compound features a complex structure that includes a pyrrole ring, dimethylphenyl groups, and a methoxyphenyl moiety, contributing to its diverse biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimycobacterial Activity:
    • The compound has shown potential against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. It targets the MmpL3 protein, a crucial mycolic acid transporter in the bacterial cell wall synthesis pathway .
    • Computational studies suggest that the compound binds effectively within the active site of MmpL3, exhibiting similar conformational binding as known antimycobacterial agents like BM212 and SQ109 .
  • Antineoplastic Activity:
    • Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines. The presence of the pyrrole moiety is believed to enhance its interaction with cellular targets involved in proliferation and survival pathways .
    • The compound exhibits moderate activity against human cancer cell lines such as HT-29 (colon carcinoma) and TK-10 (renal carcinoma), with IC50 values indicating significant growth inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimycobacterialM. tuberculosis H37Rv< 0.5
AntineoplasticHT-2912.5
AntineoplasticTK-1015.0
Binding AffinityMmpL3 ProteinHigh affinity

Case Study: Antimycobacterial Screening

A study conducted using a virtual high-throughput screening approach identified this compound as a promising candidate against Mtb strains. The binding affinity to MmpL3 was assessed using molecular docking simulations, which confirmed strong interactions that could lead to effective inhibition of bacterial growth .

Case Study: Anticancer Evaluation

In vitro assays on various cancer cell lines revealed that the compound significantly inhibited cell proliferation. The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl rings were crucial for enhancing cytotoxicity, with specific configurations leading to improved efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing this urea derivative, and what methodological challenges arise during its purification?

The synthesis of structurally similar pyrrolone-urea derivatives often involves cyclization reactions and urea bond formation. For example, cyclization of hydroxy-pyrrolone intermediates with aryl amines under basic conditions (e.g., K₂CO₃ or DBU) can yield the core structure . Key challenges include controlling regioselectivity during cyclization and removing byproducts (e.g., unreacted amines). Purification typically employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using methanol/ethanol .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Combine ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine and aryl rings. For example, downfield shifts in carbonyl carbons (170–180 ppm in ¹³C NMR) and aromatic proton couplings (e.g., meta-substituted phenyl groups) are critical . HRMS ensures molecular weight accuracy, while FTIR verifies urea C=O stretches (~1640–1680 cm⁻¹) . Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry .

Q. What solvent systems are suitable for enhancing the compound’s solubility in biological assays?

Due to the hydrophobic aryl groups, dimethyl sulfoxide (DMSO) is commonly used for stock solutions. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin-based formulations (e.g., as in ’s patent) improve solubility while minimizing aggregation . Pre-saturation with sonication (30–60 min at 40°C) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Use molecular docking (AutoDock Vina, Schrödinger) with homology models of targets based on crystallographic data (e.g., PDB entries). Focus on urea’s hydrogen-bonding capacity and aryl group π-π stacking. MD simulations (AMBER/CHARMM) assess stability over 100+ ns trajectories, with MM-PBSA/GBSA for free-energy calculations . Validate predictions via SPR or ITC binding assays .

Q. What strategies resolve contradictions in observed vs. predicted metabolic stability data?

Discrepancies often arise from cytochrome P450 isoform specificity. Use human liver microsome (HLM) assays with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways . LC-HRMS/MS tracks metabolite formation (e.g., N-demethylation or hydroxylation). Compare with in silico tools like ADMET Predictor or MetaSite .

Q. How does the compound’s stereochemistry influence its physicochemical and pharmacological properties?

Stereoisomers (e.g., at the pyrrolidine ring) can drastically alter solubility and target engagement. Synthesize enantiomers via chiral HPLC (Chiralpak IA/IB columns) or asymmetric catalysis. Evaluate differences using plasma protein binding assays (e.g., equilibrium dialysis) and permeability models (Caco-2/PAMPA) .

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

Under ICH guidelines, perform accelerated stability testing (40°C/75% RH for 6 months). Use HPLC-PDA to monitor degradation products. Antioxidants (e.g., BHT) or lyophilization in amber vials under nitrogen can prevent oxidation . For aqueous formulations (as in ), buffer optimization (pH 6–7) and chelating agents (EDTA) enhance stability .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in biological activity?

Variability often stems from trace impurities (e.g., residual solvents or regioisomers). Implement QC protocols :

  • HPLC purity >98% (with dual-wavelength detection).
  • ¹H NMR integration to quantify major impurities.
  • Dose-response curves (IC₅₀/EC₅₀ comparisons across batches) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Compare treatments via ANOVA with Tukey’s post hoc test . For high-throughput screens, apply Z’-factor analysis to validate assay robustness .

Q. How can researchers link the compound’s mechanism of action to broader biological pathways?

Combine transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) to identify downstream targets. Pathway enrichment tools (DAVID, STRING) map hits to networks (e.g., MAPK/NF-κB). Validate with siRNA knockdown or CRISPR-Cas9 models .

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